

Prolactin Receptor: A Comprehensive Technical Guide to Structure and Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The prolactin receptor (PRLR) is a critical transmembrane protein and a member of the class 1 cytokine receptor superfamily.[1] It plays a pivotal role in a vast array of physiological processes, most notably in lactation and reproduction, but also in immune modulation, metabolism, and cell growth and differentiation.[2][3][4] Dysregulation of PRLR signaling has been implicated in various pathologies, including tumorigenesis, making it a significant target for therapeutic intervention.[1][2] This in-depth technical guide provides a comprehensive overview of the prolactin receptor's structure, its mechanism of activation, the intricate downstream signaling cascades it orchestrates, and its diverse physiological and pathophysiological functions. Detailed experimental protocols for studying the PRLR are also provided to facilitate further research and drug development efforts.

Prolactin Receptor Structure

The human prolactin receptor is encoded by the PRLR gene located on chromosome 5.[1] The receptor protein is a single-pass transmembrane polypeptide characterized by three distinct domains: an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular domain (ICD).[5][6]

Domains and Isoforms

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The PRLR exists in multiple isoforms generated through alternative splicing of its primary transcript, leading to variations primarily in the length and composition of the intracellular domain.[1][5] These isoforms, while sharing an identical extracellular ligand-binding domain, can have different signaling capacities.[1][7]

- Extracellular Domain (ECD): This domain is responsible for binding prolactin (PRL) and other
 lactogenic hormones like growth hormone (GH) and human placental lactogen (hPL).[1] It is
 composed of two fibronectin type III-like domains, D1 and D2.[6] The ECD of the human
 PRLR has a molecular weight of approximately 147.49 kDa.[8]
- Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane. The TMD is crucial for the ligand-independent dimerization of the receptor.[9][10]
- Intracellular Domain (ICD): This domain lacks intrinsic kinase activity but is essential for initiating downstream signaling.[2][6] It contains conserved motifs, such as the Box1 and Box2 regions, which are critical for the recruitment and activation of Janus kinase 2 (JAK2).
 [2][11] The length and composition of the ICD vary among the different isoforms. The long isoform is generally considered the most signaling-competent form, while shorter isoforms may have dominant-negative or distinct signaling functions.[5][7][12]

Dimerization and Activation

The activation of the prolactin receptor is a multi-step process initiated by ligand binding. While traditionally viewed as a ligand-induced dimerization event, evidence suggests that PRLRs can exist as pre-formed, inactive dimers in the cell membrane.[5][6][9][11] Prolactin binding is thought to induce a conformational change in the pre-formed dimer, leading to the proper alignment of the intracellular domains and the subsequent activation of associated signaling molecules.[6][11]

The binding of prolactin to its receptor is a sequential process involving two distinct binding sites on the prolactin molecule, designated site 1 and site 2.[5][13]

- Prolactin first binds to one PRLR monomer via its site 1.[5]
- This initial binding event induces a conformational change in prolactin, exposing its site 2.



• A second PRLR monomer is then recruited to bind to site 2 of the prolactin molecule, forming a stable 1:2 ternary complex of one prolactin molecule and two receptor molecules.[5][14]

This dimerization or reorientation of the receptor chains brings the associated JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation.[13]

Prolactin Receptor Function and Signaling Pathways

Upon activation, the prolactin receptor initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cellular responses. The PRLR does not possess intrinsic kinase activity and relies on the recruitment and activation of cytoplasmic tyrosine kinases, primarily JAK2.[2][6][15] The activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for various signaling proteins containing SH2 domains.[13][16] This leads to the activation of several major signaling pathways.

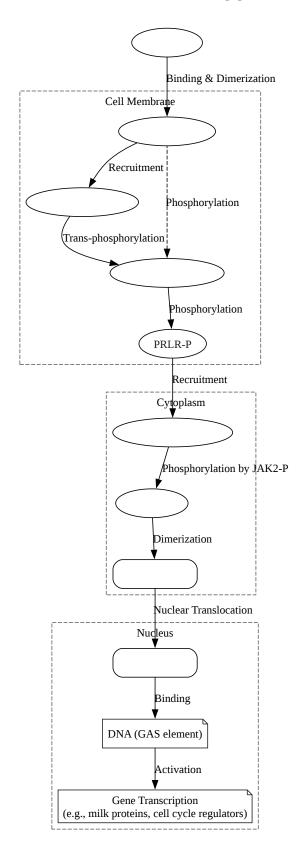
JAK-STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is the principal and most well-characterized signaling cascade activated by the PRLR.[1][3][13]

- JAK2 Activation: Upon PRL-induced receptor dimerization, the associated JAK2 molecules auto- and trans-phosphorylate each other, leading to their activation.[13]
- STAT Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the PRLR's intracellular domain.[13] This creates binding sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT5a and STAT5b, which are recruited to the receptor complex via their SH2 domains.[1][13][16]
- STAT Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are themselves
 phosphorylated by JAK2 on a critical tyrosine residue.[17][18] This phosphorylation event
 causes the STAT5 monomers to dissociate from the receptor, form homodimers or
 heterodimers, and translocate to the nucleus.[13]
- Gene Transcription: In the nucleus, the STAT5 dimers bind to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) in the promoter regions of target genes,



thereby regulating their transcription.[17] Target genes of the JAK-STAT5 pathway are involved in cell proliferation, differentiation, and survival.[3]





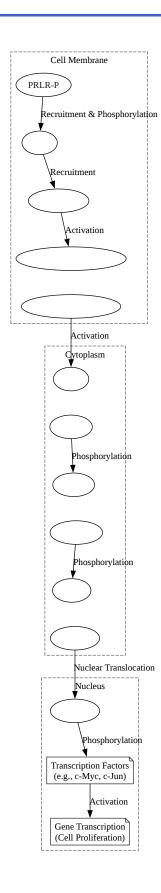
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Mitogen-Activated Protein Kinase (MAPK) Pathway

The PRLR can also activate the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation.[1][13][19]

- Adapter Protein Recruitment: Phosphorylated tyrosine residues on the activated PRLR can serve as docking sites for adapter proteins like Shc.[3]
- Ras Activation: Upon phosphorylation by JAK2, Shc recruits the Grb2-Sos complex, which in turn activates the small G-protein Ras by promoting the exchange of GDP for GTP.
- Kinase Cascade: Activated Ras initiates a downstream kinase cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2 (also known as p44/42 MAPK).[20]
- Transcriptional Regulation: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as c-Myc and c-Jun, leading to the expression of genes involved in cell cycle progression and proliferation.[3]





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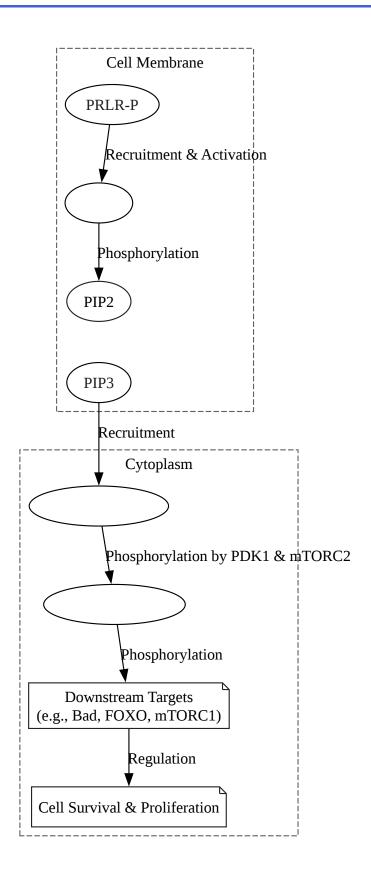


Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PRLR also activates the PI3K/Akt pathway, which is a critical mediator of cell survival and proliferation.[1][13][20]

- PI3K Activation: The activated PRLR complex can recruit and activate PI3K, either directly or indirectly through adapter proteins like Insulin Receptor Substrate (IRS) 1 and 2.[3][13]
- PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
- Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and PDK1 to the cell membrane. Akt is then phosphorylated and activated by PDK1 and mTORC2.
- Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis (e.g., by phosphorylating Bad and FOXO transcription factors) and the promotion of cell growth and proliferation (e.g., through the activation of mTORC1).[3]





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Physiological Functions

The widespread expression of the prolactin receptor in various tissues underscores its involvement in a multitude of physiological processes.[1][4]

- Lactation: PRLR is essential for the development of the mammary glands during pregnancy and for the initiation and maintenance of lactation postpartum.[1][4][21]
- Reproduction: In addition to lactation, PRLR signaling is involved in corpus luteum function, maternal behavior, and the regulation of the hypothalamic-pituitary-gonadal axis.[4][22]
- Immune System: The PRLR is expressed on various immune cells, and its activation can modulate both innate and adaptive immune responses.[4]
- Metabolism: PRLR signaling has been shown to influence pancreatic beta-cell proliferation and function, as well as adipocyte differentiation and lipid metabolism.[4]
- Growth and Development: Prolactin, through its receptor, is involved in the growth and development of various tissues and organs.[3]

Data Presentation: Quantitative Data Summary

This section summarizes key quantitative data related to prolactin receptor interactions and signaling.



Parameter	Ligand/Antago nist	System/Cell Line	Value	Reference(s)
Binding Affinity (Kd)				
Human Prolactin (Site 1)	Surface Plasmon Resonance	6.5 nM	[13]	
Human Prolactin (Site 2)	Surface Plasmon Resonance	32.9 μΜ	[13]	_
ABBV-176 (anti- PRLR antibody)	Surface Plasmon Resonance	1 nM	[8]	
PrIRA-ABD (antagonist)	Surface Plasmon Resonance	2.3 ± 0.2 nM	[8]	-
Inhibitory Concentration (IC50)				_
ABBV-176	Breast cancer cell lines	0.0055 - 0.77 nM	[5]	
ABBV-176	Prostate cancer cell line	0.01 nM	[5]	-
ABBV-176	Endometrial cancer cell line	0.6 nM	[5]	-
ABBV-176	Ovarian cancer cell line	0.16 nM	[5]	
ABBV-176	Colorectal cancer cell line	0.11 nM	[5]	_
ABBV-176	Liver cancer cell lines	5.2 - 8.6 nM	[5]	_
REGN2878-DM1	Breast cancer cell lines	0.06 - 0.97 nM	[5]	-



Dose-Response				_
Prolactin-induced STAT5 phosphorylation	Prolactin	SKBR3 and T47D cells	Detectable at 1 nM, maximal at 10 nM	[2]
Receptor Expression				
PRLR mRNA	Rat skeletal muscle	1.8 x 10³ molecules/μg total RNA	[15]	
PRLR mRNA	Rat ovary	2.9 x 10 ⁷ molecules/μg total RNA	[15]	_
PRLR mRNA	Human normal breast tissue	1,500 - 1 x 10 ⁶ molecules/μg RNA	[11][14]	_
PRLR mRNA	Human breast tumors	4,500 - 34.7 x 10 ⁶ molecules/μg RNA	[11][14]	_
PRLR mRNA	T-47D human breast cancer cells	31 x 10 ⁶ molecules/μg total RNA	[11][14]	_

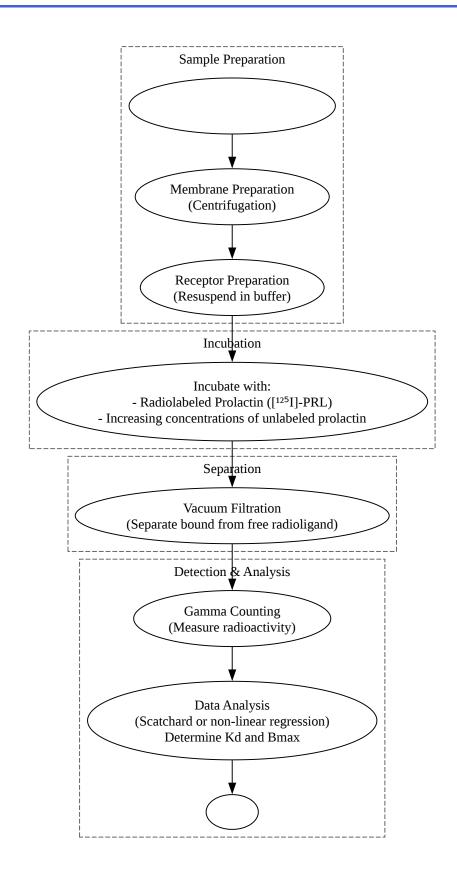
Experimental Protocols

This section provides detailed methodologies for key experiments used to study the prolactin receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of receptors (Bmax) in a given sample.





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Materials:



- Cell or tissue homogenate expressing PRLR
- Radiolabeled prolactin (e.g., [125]-iodo-prolactin)
- Unlabeled prolactin
- Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
- Glass fiber filters
- Vacuum filtration apparatus
- Gamma counter

Procedure:

- Membrane Preparation: Prepare a membrane fraction from the cell or tissue homogenate by differential centrifugation.
- Incubation: In a series of tubes, incubate a constant amount of the membrane preparation
 with a fixed concentration of radiolabeled prolactin and increasing concentrations of
 unlabeled prolactin. Include a tube with only radiolabeled prolactin (total binding) and a tube
 with radiolabeled prolactin and a large excess of unlabeled prolactin (non-specific binding).
- Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
- Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of unlabeled prolactin. Analyze the data using Scatchard

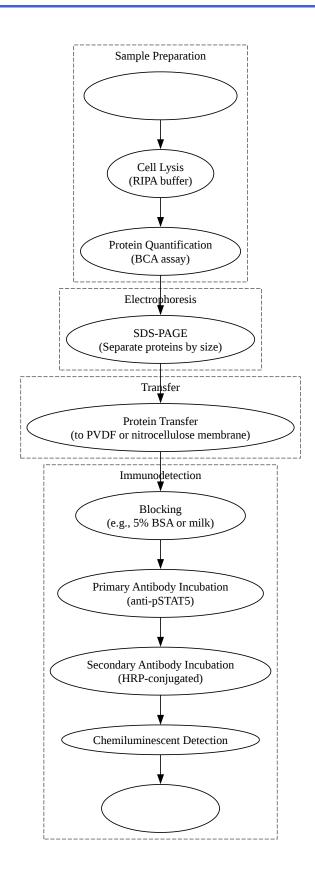


analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][20]

Western Blotting for Phosphorylated STAT5 (pSTAT5)

This technique is used to detect the activation of the JAK-STAT pathway by measuring the phosphorylation of STAT5.





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Materials:



- · Cell culture expressing PRLR
- Prolactin
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody specific for phosphorylated STAT5 (pSTAT5)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Stimulation: Treat cells with prolactin for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
- Cell Lysis: Lyse the cells in ice-cold lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

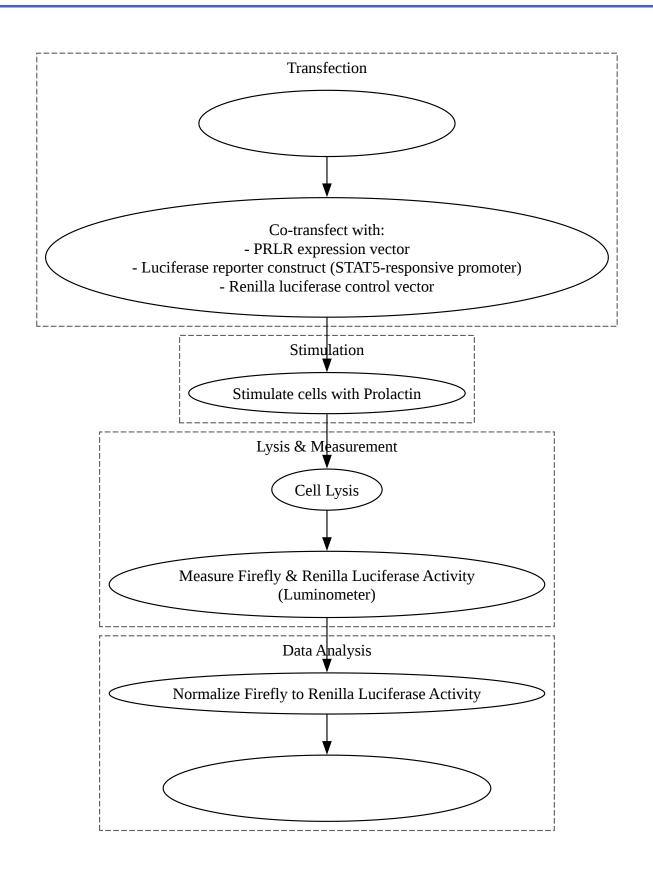


- Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of STAT5.
- Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- Detection: Wash the membrane again and then add a chemiluminescent substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
- Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of pSTAT5.[10][22][23][24]

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT5 in response to prolactin signaling.





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Materials:



- Host cell line (e.g., HEK293T)
- Expression vector for the prolactin receptor
- Luciferase reporter plasmid containing a promoter with STAT5 binding sites (e.g., CISH promoter) driving the expression of firefly luciferase
- A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization)
- Transfection reagent
- Prolactin
- Dual-luciferase assay kit
- Luminometer

Procedure:

- Transfection: Co-transfect the host cells with the PRLR expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
- Cell Stimulation: After allowing time for protein expression, treat the cells with various concentrations of prolactin.
- Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
- Luciferase Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Then, add the second reagent to quench the firefly luciferase activity and simultaneously activate the Renilla luciferase, and measure its activity.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
 control for variations in transfection efficiency and cell number. The resulting value reflects
 the level of STAT5-mediated transcriptional activation.[3][12][25][26][27]

Conclusion



The prolactin receptor is a multifaceted signaling molecule with profound implications for human health and disease. Its intricate structure and the complex network of signaling pathways it governs present both challenges and opportunities for therapeutic development. A thorough understanding of the PRLR's molecular mechanisms, facilitated by the robust experimental approaches detailed in this guide, is paramount for the rational design of novel drugs targeting this important receptor. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of prolactin receptor signaling and harnessing this knowledge for the advancement of human health.

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